ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate
Overview
Description
Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a coumarin core with an ethoxy group at the 8-position and a glycinate moiety attached to the carbonyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Glycinate Moiety: The final step involves the reaction of the coumarin derivative with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another coumarin derivative with similar biological activities.
7-Hydroxy-2H-chromen-2-one: A simpler coumarin derivative with known antioxidant properties.
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe in biochemical assays.
Uniqueness
Ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate is unique due to its specific structural features, including the ethoxy group at the 8-position and the glycinate moiety. These modifications enhance its biological activity and make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-3-21-12-7-5-6-10-8-11(16(20)23-14(10)12)15(19)17-9-13(18)22-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCJBKQFMNRQKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160743 | |
Record name | N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588676-91-9 | |
Record name | N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588676-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(8-Ethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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